![molecular formula C11H10N2O3S B12611734 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- CAS No. 918793-42-7](/img/structure/B12611734.png)
4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active molecules
準備方法
The synthesis of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- typically involves the reaction of 4-hydroxyaniline with thiazole-4-acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The uniqueness of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- lies in its specific functional groups and the resulting biological and chemical properties.
特性
CAS番号 |
918793-42-7 |
|---|---|
分子式 |
C11H10N2O3S |
分子量 |
250.28 g/mol |
IUPAC名 |
2-[2-(4-hydroxyanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H10N2O3S/c14-9-3-1-7(2-4-9)12-11-13-8(6-17-11)5-10(15)16/h1-4,6,14H,5H2,(H,12,13)(H,15,16) |
InChIキー |
RQRUXBBDXKZBFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


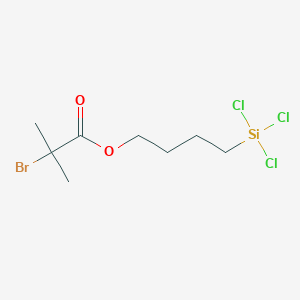
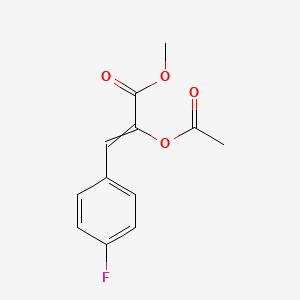
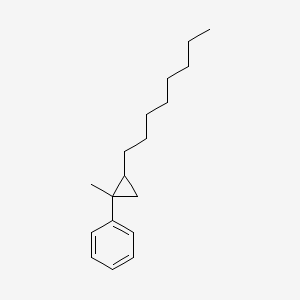
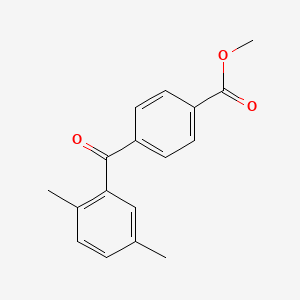
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)
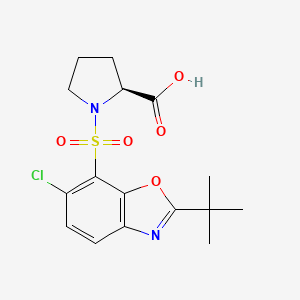
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
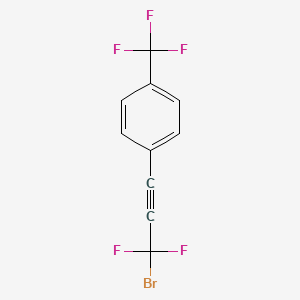
![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)
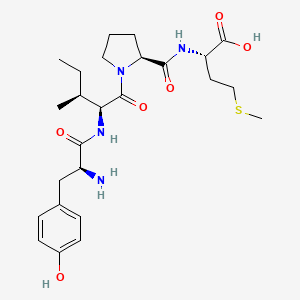
![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)


